4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring, a key structural component of the compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar structure have been shown to have antioxidative and antibacterial properties , suggesting that they may interact with biochemical pathways related to oxidative stress and bacterial growth.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar structure have been shown to have effects on cell cycle , suggesting that this compound may also interact with cellular processes related to cell growth and division.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors that affect its spatial orientation or the orientation of its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine are structurally related.
Benzenesulfonamide Derivatives: Similar compounds include sulfanilamide and its derivatives.
Uniqueness
4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not typically observed in simpler compounds.
Properties
IUPAC Name |
4-ethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-14-5-7-16(8-6-14)24(22,23)19-13-15-9-10-18-17(20-15)21-11-3-4-12-21/h5-10,19H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHMSLRCHCOEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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